2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process would also need to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the amide group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups to the pyrazole ring.
Scientific Research Applications
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and amide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 4-methyl-1H-pyrazole
- 2-amino-3-methyl-1H-pyrazole
Uniqueness
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-6-3-11-12(4-6)5-8(2,10)7(9)13/h3-4H,5,10H2,1-2H3,(H2,9,13) |
InChI Key |
VSBURTGXURQFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C(=O)N)N |
Origin of Product |
United States |
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